molecular formula C16H20N2OS B4748621 N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2-methylphenyl)acetamide

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2-methylphenyl)acetamide

Cat. No. B4748621
M. Wt: 288.4 g/mol
InChI Key: SITNEKXMXASJIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2-methylphenyl)acetamide, commonly known as TTA, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. TTA is a synthetic compound that is structurally similar to the natural compound thiazolidinedione, which is known for its antidiabetic properties. In

Mechanism of Action

The mechanism of action of TTA is not fully understood, but it is believed to work by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in glucose and lipid metabolism. TTA is a selective PPARγ modulator that binds to the receptor and induces its transcriptional activity, resulting in improved glucose and lipid metabolism.
Biochemical and Physiological Effects
TTA has been shown to have various biochemical and physiological effects in animal models of metabolic disorders. It has been shown to improve glucose and lipid metabolism, reduce inflammation, and protect against neuronal damage. TTA has also been shown to increase adiponectin levels, a hormone that plays a crucial role in glucose and lipid metabolism.

Advantages and Limitations for Lab Experiments

One of the advantages of using TTA in lab experiments is its specificity for PPARγ, which allows for targeted effects on glucose and lipid metabolism. TTA also has a long half-life, which allows for sustained effects in animal models. However, TTA has limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on TTA. One area of research is in the development of more efficient synthesis methods to improve the yield and purity of TTA. Another area of research is in the exploration of TTA's potential therapeutic applications in other fields such as cancer and cardiovascular disease. Additionally, more research is needed to fully understand the mechanism of action of TTA and its effects on various biological pathways.

Scientific Research Applications

TTA has been studied extensively for its potential therapeutic applications in various fields of research. One of the most promising areas of research is in the treatment of metabolic disorders such as type 2 diabetes, obesity, and metabolic syndrome. TTA has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes and obesity.
TTA has also been studied for its potential anti-inflammatory and neuroprotective effects. In animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's, TTA has been shown to reduce inflammation and protect against neuronal damage.

properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c1-11-7-5-6-8-12(11)9-14(19)18-15-17-13(10-20-15)16(2,3)4/h5-8,10H,9H2,1-4H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITNEKXMXASJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=NC(=CS2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2-methylphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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